molecular formula C10H22N2O2 B13455102 tert-butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate

tert-butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate

Cat. No.: B13455102
M. Wt: 202.29 g/mol
InChI Key: QYTUTPWBOBZEPQ-QMMMGPOBSA-N
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Description

tert-Butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate is a chemical compound that features a tert-butyl group, an aminobutyl group, and a methylcarbamate group

Preparation Methods

The synthesis of tert-butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with an appropriate aminobutyl derivative under controlled conditions. The reaction typically requires the use of catalysts and specific reaction conditions to ensure high yield and purity. Industrial production methods may involve the use of flow microreactors, which offer a more efficient and sustainable synthesis process compared to traditional batch methods .

Chemical Reactions Analysis

tert-Butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce amines .

Scientific Research Applications

tert-Butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be employed in the study of enzyme mechanisms and protein interactions. In medicine, it may serve as a precursor for the development of pharmaceutical compounds. Additionally, its unique structural properties make it valuable in industrial applications, such as the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of calmodulin, a protein involved in calcium signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

tert-Butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate can be compared with other similar compounds, such as tert-butyl (3S)-3-aminobutanoate and tert-butyl (3S)-3-aminophenylcarbamate. These compounds share structural similarities but differ in their functional groups and reactivity. For instance, tert-butyl (3S)-3-aminobutanoate is used in peptide synthesis, while tert-butyl (3S)-3-aminophenylcarbamate is employed in the synthesis of pharmaceutical intermediates . The unique combination of functional groups in this compound makes it distinct and versatile for various applications.

Properties

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

tert-butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate

InChI

InChI=1S/C10H22N2O2/c1-8(11)6-7-12(5)9(13)14-10(2,3)4/h8H,6-7,11H2,1-5H3/t8-/m0/s1

InChI Key

QYTUTPWBOBZEPQ-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CCN(C)C(=O)OC(C)(C)C)N

Canonical SMILES

CC(CCN(C)C(=O)OC(C)(C)C)N

Origin of Product

United States

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